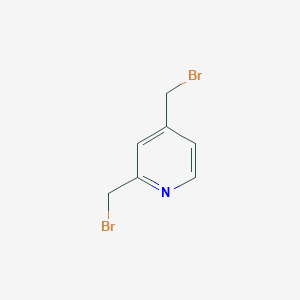

2,4-双(溴甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,4-Bis(bromomethyl)pyridine” is a chemical compound with the empirical formula C7H7Br2N . It is a type of halogenated heterocycle . The molecules of this compound are arranged into stacks along the c-axis .

Synthesis Analysis

The synthesis of “2,4-Bis(bromomethyl)pyridine” involves various chemical reactions . It has been used in the preparation of new pyridine-pyrazole derivatives, large macrocyclic ligands, and small-ring, potentially tridentate Se(2) N(pyridyl)-donor macrocycles .Molecular Structure Analysis

The molecular structure of “2,4-Bis(bromomethyl)pyridine” contains a total of 17 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Chemical Reactions Analysis

“2,4-Bis(bromomethyl)pyridine” participates in various chemical reactions. It has been used in the synthesis of dicationic imidazolium-linked cyclophane . It also reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical and Chemical Properties Analysis

“2,4-Bis(bromomethyl)pyridine” is a white powder . It has a molecular weight of 264.95 g/mol . The compound is heat and moisture sensitive . It has a partition coefficient (log Pow) of 1.931 .科学研究应用

配体形成和络合

2,4-双(溴甲基)吡啶参与形成复杂配体和配位化合物。例如,4-溴甲基-2,6-双(吡唑-1-基)吡啶与二吡啶基胺反应生成具有金属结合域的化合物。该化合物在 AgPF6 存在下与钯或铂反应,形成金属中心被二吡啶基氨基部分结合的配合物。这些配合物已因其热自旋跃迁和光谱特性而受到研究 (Tovee et al., 2010).

超支化聚电解质的合成

3,5-双(溴甲基)吡啶氢溴酸盐及其衍生物已被用于合成新的超支化聚电解质。反应过程通过 NMR 监测,并通过光谱技术研究所得聚合物的结构 (Monmoton et al., 2008).

半合成生物碱的形成

2,6-双(溴甲基)吡啶已用于通过与天然酸反应来创建半合成环状二酯生物碱。这些合成生物碱保留了与其天然对应物相似的性质,并已因其细胞毒性作用而受到研究 (Drewes & Pitchford, 1981).

铬(III)配合物的形成

在有机金属化学领域,2,6-双(溴甲基)吡啶与某些唑类反应形成与铬(III)配合物反应的配体。这些反应因其在乙烯聚合中的潜力而受到研究,突出了 2,4-双(溴甲基)吡啶在合成化学中的多方面应用 (Hurtado et al., 2009).

安全和危害

“2,4-Bis(bromomethyl)pyridine” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, eye protection, and face protection . It should be stored in a well-ventilated place and kept tightly closed .

作用机制

Target of Action

2,4-Bis(bromomethyl)pyridine is a brominated pyridine derivative Brominated pyridine derivatives are known to participate in various chemical reactions, including suzuki-miyaura coupling , and the synthesis of various organic compounds .

Mode of Action

The mode of action of 2,4-Bis(bromomethyl)pyridine is primarily through its reactivity as a brominated compound. It can participate in free radical reactions and nucleophilic substitution reactions . In Suzuki-Miyaura coupling, a carbon-carbon bond-forming reaction, the compound can act as an electrophile, undergoing oxidative addition with a palladium catalyst .

Biochemical Pathways

Brominated pyridine derivatives are known to be involved in the synthesis of various organic compounds . These compounds can potentially affect multiple biochemical pathways depending on their final structure and function.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting central nervous system targets.

Result of Action

The molecular and cellular effects of 2,4-Bis(bromomethyl)pyridine are largely dependent on the specific reactions it participates in and the resulting compounds. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds . The effects of these compounds can range widely depending on their structure and function.

生化分析

Biochemical Properties

They can interact with enzymes, proteins, and other biomolecules, often serving as alkylating agents .

Cellular Effects

Brominated compounds can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Bromomethyl groups can potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of varying dosages of 2,4-Bis(bromomethyl)pyridine in animal models .

Metabolic Pathways

Brominated compounds can potentially interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

属性

IUPAC Name |

2,4-bis(bromomethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHVZCUSNRPOJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)

![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)

![8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990644.png)

![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)

![(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990648.png)

![1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2990652.png)